molecular formula C22H16N4O2S B12503884 2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylsulfanyl)-N-(2-methoxyphenyl)acetamide

Cat. No.: B12503884
M. Wt: 400.5 g/mol
InChI Key: YPVHXNDJAUBNJN-UHFFFAOYSA-N
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Description

2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various scientific fields Its structure includes an acenaphthylene moiety fused with a triazine ring, a sulfanyl group, and an acetamide group attached to a methoxyphenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the acenaphthylene and triazine precursors. These precursors are then subjected to a series of reactions to introduce the sulfanyl and acetamide groups. Common reagents used in these reactions include sulfur-containing compounds, acylating agents, and methoxyphenyl derivatives. The reaction conditions often involve elevated temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques such as chromatography and crystallization might be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism by which 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE exerts its effects depends on its specific application. In biochemical studies, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(4-METHOXYPHENYL)ACETAMIDE: Similar structure but with a different position of the methoxy group.

    2-(ACENAPHTHO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL)-N-(3-ACETYLPHENYL)ACETAMIDE: Similar structure but with an acetyl group instead of a methoxy group.

Uniqueness

The unique combination of the acenaphthylene, triazine, sulfanyl, and methoxyphenyl groups in 2-{ACENAPHTHYLENO[1,2-E][1,2,4]TRIAZIN-9-YLSULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE provides distinct chemical properties and potential applications that may not be present in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16N4O2S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-(11,12,14-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-1,3,5(16),6,8,10(15),11,13-octaen-13-ylsulfanyl)acetamide

InChI

InChI=1S/C22H16N4O2S/c1-28-17-11-3-2-10-16(17)23-18(27)12-29-22-24-20-14-8-4-6-13-7-5-9-15(19(13)14)21(20)25-26-22/h2-11H,12H2,1H3,(H,23,27)

InChI Key

YPVHXNDJAUBNJN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=CC=CC5=C4C3=CC=C5)N=N2

Origin of Product

United States

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